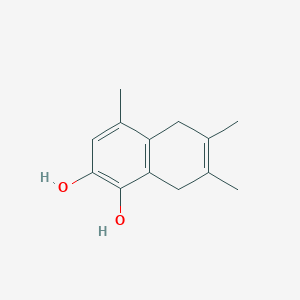
1-(Pyridin-4-yl)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)octan-1-one is an organic compound with the molecular formula C13H19NO It consists of a pyridine ring attached to an octanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)octan-1-one can be synthesized through several methods. One common approach involves the reaction of pyridine with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-4-yl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)octan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)octan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)ethan-1-one: Similar structure with a shorter alkyl chain.
1-(Pyridin-4-yl)propan-1-one: Another analog with a different alkyl chain length.
1-(Pyridin-4-yl)butan-1-one: Similar compound with a four-carbon alkyl chain.
Uniqueness: 1-(Pyridin-4-yl)octan-1-one is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other analogs may not be as effective.
Propiedades
Número CAS |
32921-22-5 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-pyridin-4-yloctan-1-one |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-7-13(15)12-8-10-14-11-9-12/h8-11H,2-7H2,1H3 |
Clave InChI |
NFJVDNUUKKYRHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


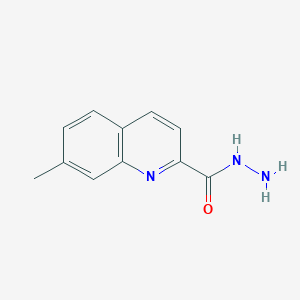
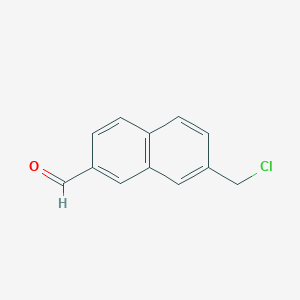
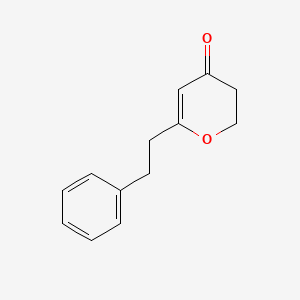

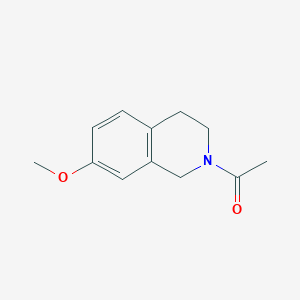
![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
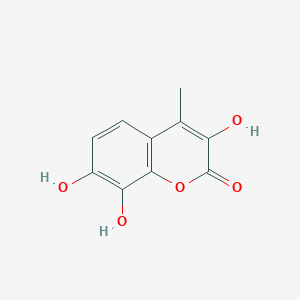

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
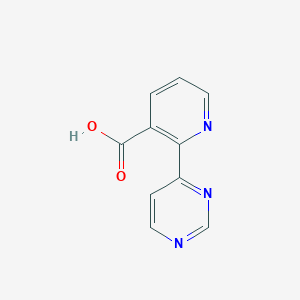

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)
